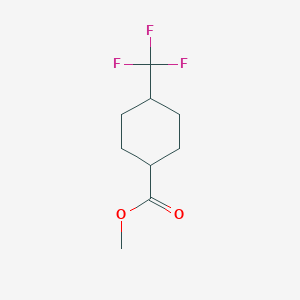

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester

Description

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester (CAS: 95233-30-0) is a fluorinated cyclohexane derivative with a trifluoromethyl (-CF₃) group at the 4-position of the cyclohexane ring and a methyl ester (-COOCH₃) at the 1-position. This compound is widely utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of adenosine receptor agonists and enzyme inhibitors . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design for optimizing pharmacokinetic properties . The compound is commercially available at high purity (≥97–98%) and is often employed in the preparation of bioactive molecules targeting cardiovascular and neurological diseases .

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBPRMAOEHOALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester typically involves the esterification of 4-(Trifluoromethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product.

Chemical Reactions Analysis

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Trifluoromethyl vs. Hydroxyl/Formyl/Amino Groups: The -CF₃ group in the target compound confers higher lipophilicity (logP ~2.5–3.0) compared to polar substituents like -OH (logP ~1.2) or -NH₂ (logP ~0.8). This enhances membrane permeability and bioavailability in drug candidates .

- In contrast, electron-donating groups like -NH₂ increase reactivity in nucleophilic substitutions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The trifluoromethyl derivative exhibits the highest molecular weight and lowest water solubility due to its nonpolar -CF₃ group, aligning with its role in lipophilic drug design .

- Hydroxyl-substituted analogs (e.g., methyl 4-hydroxycyclohexanecarboxylate) show moderate water solubility, making them suitable for aqueous formulation in prodrugs .

Biological Activity

4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester (CAS Number: 1204296-05-8) is an organic compound characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological activity. This article delves into the compound's biological activities, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.

- Molecular Formula : C9H13F3O2

- Molecular Weight : 210.19 g/mol

- Structure : The presence of a trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's ability to penetrate lipid membranes, while the ester group may undergo hydrolysis to release the active carboxylic acid. This mechanism allows for potential modulation of various biological processes.

Anti-inflammatory Properties

Research indicates that compounds containing trifluoromethyl groups exhibit anti-inflammatory effects. For instance, studies have shown that derivatives of similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, showing significant inhibitory effects on cell viability. The mechanism is believed to involve apoptosis induction through caspase activation .

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways. Notably, it has been associated with moderate inhibition of lipoxygenases (LOX-5 and LOX-15), which are implicated in the biosynthesis of leukotrienes, potent inflammatory mediators .

Study 1: Anti-inflammatory Activity

A study published in Nature Communications explored the anti-inflammatory properties of various trifluoromethylated compounds, including derivatives similar to this compound. The results indicated a significant reduction in COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxicity of this compound was evaluated against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells with an IC50 value indicative of moderate potency compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)cyclohexanecarboxylic acid | Ester | Anti-inflammatory, cytotoxic |

| 4-(Trifluoromethyl)cyclohexanecarboxylic acid | Carboxylic acid | More polar, less lipophilic |

| 4-(Trifluoromethyl)cyclohexanol | Alcohol | Increased hydrophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.